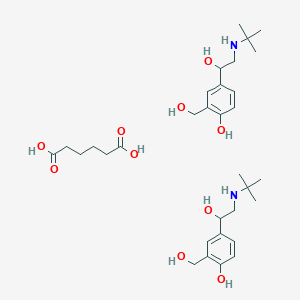
Albuterol adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Albuterol adipate is a salt of Albuterol -- β2-AR agonist. Albuterol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart.
Aplicaciones Científicas De Investigación
Effects on Lower Esophageal Function
- Study Overview : Albuterol, a β2-adrenergic agonist, was analyzed for its pharmacodynamics on esophageal function in healthy volunteers. The study utilized a double-blind crossover design at an academic medical center. Albuterol's effects on the lower esophageal sphincter (LES) relaxation, transient LES relaxations (TLESRs), and esophageal contractions were measured. Results indicated that albuterol reduced LES basal tone and contractile amplitudes in the smooth muscle esophageal body in a dose-dependent manner, suggesting potential implications for patients with acid reflux issues. However, the frequency of TLESRs was not significantly altered compared to placebo (Crowell et al., 2001).
Pharmacogenetic Drug Response
- Study Overview : A whole-genome sequencing pharmacogenetics study of 1,441 children with asthma identified genetic variants associated with bronchodilator drug response (BDR), including albuterol. This research highlighted significant racial/ethnic differences in albuterol drug response and identified genetic loci near genes linked to lung capacity, immunity, and β-adrenergic signaling. The study underscored the need for research on minority populations in pharmacogenetics (Mak et al., 2018).
Pharmacokinetics of Albuterol Salts
- Study Overview : The study investigated the production of slowly dissolving albuterol salts, including albuterol adipate, as a means to extend the drug's duration of action following aerosol delivery to the lung. Albuterol adipate's solubility, dissolution rates, and thermal properties were characterized, providing insights into its potential for prolonged therapeutic effects (Jashnani et al., 1993).
Aerosol Generation Performance
- Study Overview : This research compared aerosols formed by different salts of albuterol, including albuterol adipate, under varying environmental conditions. It assessed the impact of temperature and humidity on the performance of a model dry powder inhaler. The study found significant differences in inhaler performance outcomes between physical forms and across environmental conditions, contributing to the understanding of optimal physical forms for inhaler-based medications (Jashnani & Byron, 1996).
Clinical Trials and Effectiveness
- Study Overview : A randomized, placebo-controlled trial involving 282 patients with acute lung injury (ALI) tested the hypothesis that aerosolized albuterol would improve clinical outcomes. The primary outcome was ventilator-free days. The results suggested that aerosolized albuterol does not significantly improve clinical outcomes in patients with ALI, indicating that routine β2-agonist therapy in mechanically ventilated patients with ALI cannot be recommended (Lung, 2011).
Propiedades
Número CAS |
149234-08-2 |
|---|---|
Nombre del producto |
Albuterol adipate |
Fórmula molecular |
C32H52N2O10 |
Peso molecular |
624.8 g/mol |
Nombre IUPAC |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hexanedioic acid |
InChI |
InChI=1S/2C13H21NO3.C6H10O4/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;7-5(8)3-1-2-4-6(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-4H2,(H,7,8)(H,9,10) |
Clave InChI |
VNBHFEGZBMWMGV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Albuterol adipate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



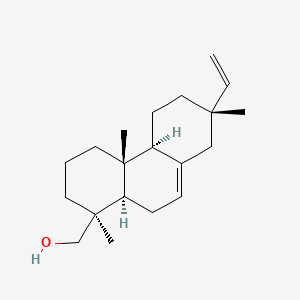
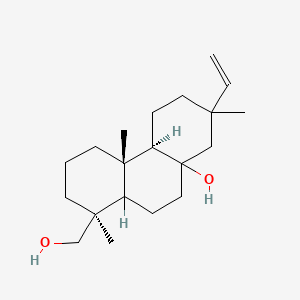
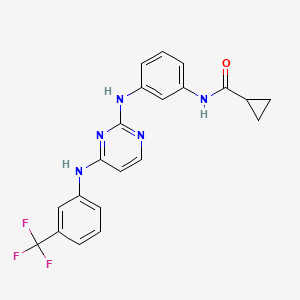
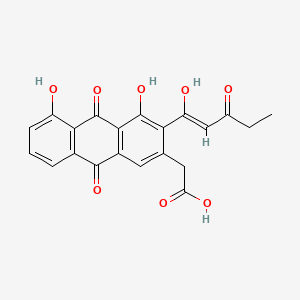
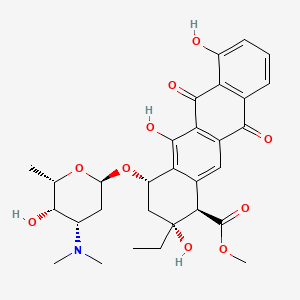
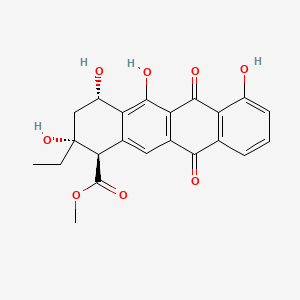
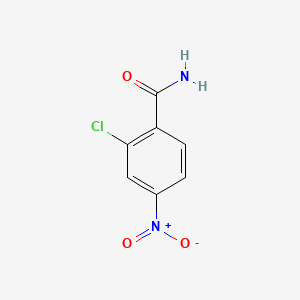
![5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide](/img/structure/B1666745.png)
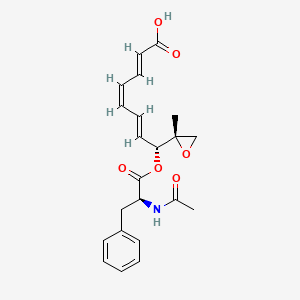
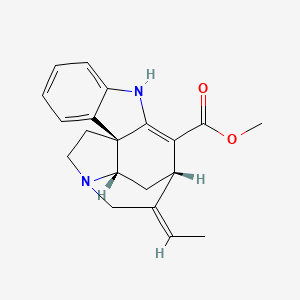
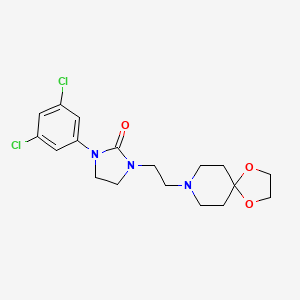
![(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine](/img/structure/B1666754.png)
![1-(8,9-Dihydropyrano[2,3-g]indazol-1(7H)-yl)propan-2-amine](/img/structure/B1666755.png)
